molecular formula C3O9Sc2 B8780722 Scandium carbonate

Scandium carbonate

Cat. No. B8780722
M. Wt: 269.94 g/mol
InChI Key: NYMLCLICEBTBKR-UHFFFAOYSA-H
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Patent
US08808660B2

Procedure details

Adding 6 m3 of scandium chloride solution (0.5 mol/L) into a reactor containing 18.3 m3 of the above calcium bicarbonate solution to react for 3 hours at 35° C., and controlling the pH value of mother liquor at 8.0, scandium ions are precipitated. And then scandium carbonate is obtained after filtration, washing and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Sc+3:2].[Cl-].[Cl-].[C:5](=[O:8])([OH:7])[O-:6].[Ca+2].[C:10](=[O:13])([OH:12])[O-:11].[Sc]>>[C:5](=[O:6])([O-:8])[O-:7].[Sc+3:2].[C:10](=[O:11])([O-:13])[O-:12].[C:5](=[O:6])([O-:8])[O-:7].[Sc+3:2] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Sc+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sc]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 hours at 35° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
are precipitated

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Sc+3].C([O-])([O-])=O.C([O-])([O-])=O.[Sc+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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